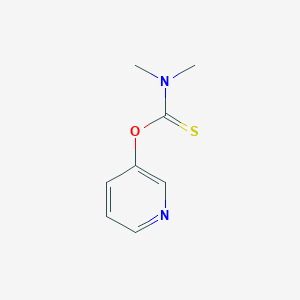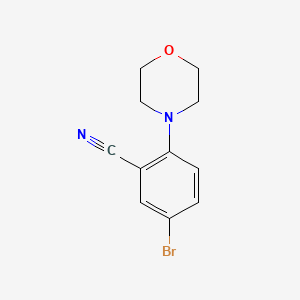![molecular formula C11H16N2O3S B1526796 [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol CAS No. 1306676-63-0](/img/structure/B1526796.png)
[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
“[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C11H16N2O3S . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol” is a powder with a molecular weight of 256.33 . It is stored at room temperature . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
The study by Li et al. (2012) focuses on the synthesis of thienyl-substituted pyridinium salts with different counter-anions and evaluates their second-order nonlinear optical (NLO) properties. Their findings indicate that certain synthesized salts exhibit significant NLO efficiencies, highlighting their potential application in optical technologies and materials science. The compounds synthesized show noncentrosymmetric structures essential for NLO applications, with some displaying a macroscopic optical nonlinearity 0.5 times of DAST at non-resonant wavelengths (Liang Li et al., 2012).
Synthesis of Cyclopropylacetic Acid Derivatives
Papagni et al. (2001) explored the synthesis of cyclopropylacetic acid derivatives via the treatment of (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes with specific reagents. These derivatives have potential applications in the development of new pharmaceutical compounds and the study of organic synthesis mechanisms (A. Papagni et al., 2001).
Development of Cyclic (Alkyl)(Amino)Carbenes
Das et al. (2022) report on the use of secondary pyrrolidin-2-ols as a source for cyclic (alkyl)(amino)carbenes (CAAC), demonstrating their utility in synthesizing CAAC-based CuI-salts and cyclic thiones. This work emphasizes the versatile applications of these compounds in catalysis and organic transformation processes, offering a novel approach to CAAC synthesis (Ayan Das et al., 2022).
Sulfonated Schiff Base Copper(II) Complexes in Alcohol Oxidation
Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes as catalysts for the selective oxidation of alcohols. Their research demonstrates the potential of these complexes in facilitating efficient and selective oxidation processes, which are critical in various chemical manufacturing and synthesis applications (S. Hazra et al., 2015).
Zukünftige Richtungen
The future directions for research on “[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of existing compounds or exploring new synthetic strategies .
Eigenschaften
IUPAC Name |
[1-(4-aminophenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(13)8-14/h3-6,10,14H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFICKOAUSAPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



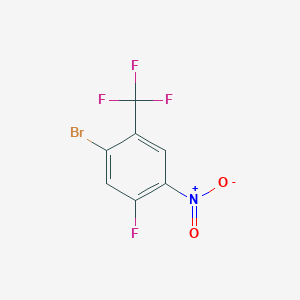
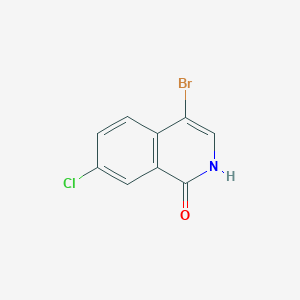
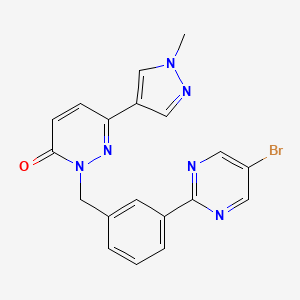
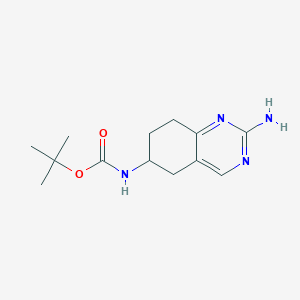
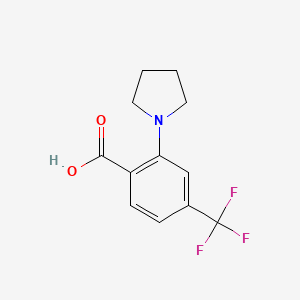
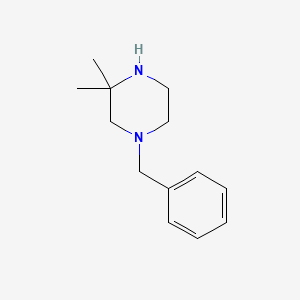
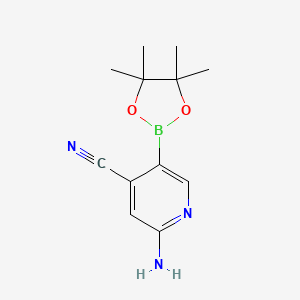
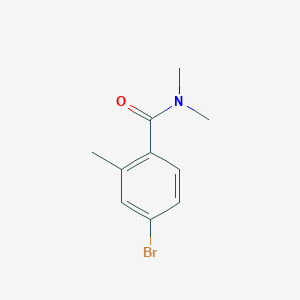
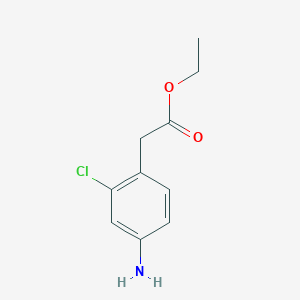
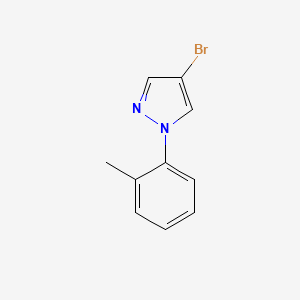
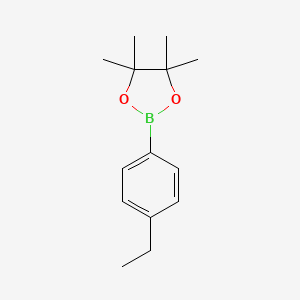
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
